1-Hydroxybenzotriazole

Catalog No.
S600905
CAS No.
2592-95-2
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybenzotriazole

CAS Number

2592-95-2

Product Name

1-Hydroxybenzotriazole

IUPAC Name

1-hydroxybenzotriazole

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H

InChI Key

ASOKPJOREAFHNY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O

solubility

8.4 [ug/mL]

Synonyms

1-HYDROXYLBENZOTRIAZOLE;1-HYDROXYBENZOTRIAZOL;1-HYDROXYBENZOTRIAZOLE;1-hydroxybenzotriazole anhydrous;1-HYDROXY-1-H-BENZOTRIAZOLE;1-HYDROXY-1,2,3-BENZOTRIAZOLE;1-HOB;1H-BENZOTRIAZOLE, 1-HYDROXY-

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O

The exact mass of the compound 1-Hydroxybenzotriazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.4 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Explosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1-Hydroxybenzotriazole (HOBt) is a premier coupling additive utilized extensively in both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS). Its primary function is to synergize with carbodiimide coupling reagents (such as DIC, DCC, or EDC) by rapidly intercepting the highly reactive, transient O-acylisourea intermediate [1]. By converting this intermediate into a stable, yet highly reactive OBt active ester, HOBt effectively suppresses the base-catalyzed formation of oxazolones, thereby minimizing racemization of the activated amino acid. Furthermore, HOBt prevents the irreversible rearrangement of the intermediate into unreactive N-acylurea byproducts [2]. Due to its balanced reactivity, ease of byproduct removal, and deep integration into established pharmaceutical manufacturing protocols, HOBt remains a highly cost-effective and reliable choice for large-scale amide bond formation.

Attempting to substitute HOBt with standalone carbodiimides (DIC/DCC) without an additive leads to catastrophic yield losses due to the rapid accumulation of unreactive N-acylurea and severe racemization via oxazolone formation [1]. While modern standalone uronium reagents like HBTU or HATU offer rapid coupling, their use in excess can cause irreversible guanidinylation of the N-terminal amine, permanently terminating the peptide chain [2]. Substituting HOBt with the more reactive HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure may improve kinetics for highly hindered residues, but it significantly increases procurement costs and may require costly regulatory re-validation for legacy Drug Master Files (DMFs). For standard, non-hindered amino acid couplings, HOBt provides the optimal balance of high sequence fidelity, zero guanidinylation risk, and superior cost-efficiency at scale.

Suppression of N-Acylurea Formation and Yield Restoration

During carbodiimide-mediated activation, the transient O-acylisourea intermediate is highly susceptible to an irreversible intramolecular rearrangement, forming an unreactive N-acylurea byproduct that consumes starting materials and complicates purification. The addition of HOBt rapidly intercepts the O-acylisourea to form a stable OBt ester. Kinetic studies in amidation reactions demonstrate that controlling the HOBt equivalent directly dictates the reaction pathway; at 0.5 to 1.0 equivalents of HOBt, the N-acylurea byproduct is completely eliminated, restoring target amide yields from baseline levels of <40% (with DCC/EDC alone) to >90% [1].

Evidence DimensionTarget Amide Yield and Byproduct Formation
Target Compound Data>90% yield; 0% N-acylurea formation (DIC/DCC + HOBt)
Comparator Or Baseline<40% yield; significant N-acylurea accumulation (DIC/DCC alone)
Quantified Difference>50% absolute increase in yield; complete suppression of N-acylurea
ConditionsCarbodiimide-mediated amidation in polar aprotic solvent

Eliminating the N-acylurea pathway is critical for maximizing the yield of expensive amino acid precursors and simplifying downstream purification in large-scale synthesis.

Elimination of N-Terminal Guanidinylation Risk

A major limitation of uronium-based coupling reagents (e.g., HBTU, HATU) is their propensity to react directly with the free N-terminal amine of the growing peptide chain when used in excess, forming a stable tetramethylguanidinium cap (+98 Da mass increase) that permanently terminates chain elongation [1]. Because HOBt is utilized in conjunction with carbodiimides (forming the DIC/HOBt system), it operates via an entirely different mechanism that cannot form guanidinium species. This allows chemists to safely use excess DIC/HOBt to drive difficult, slow couplings to completion without the risk of capping the peptide sequence[2].

Evidence DimensionChain Termination via Guanidinylation
Target Compound Data0% guanidinylation risk regardless of reagent excess (DIC/HOBt)
Comparator Or BaselineSignificant chain termination risk if stoichiometry exceeds 1:1 (HBTU/HATU)
Quantified DifferenceAbsolute elimination of the +98 Da capping side reaction
ConditionsSolid-phase peptide synthesis (SPPS) using excess coupling reagents

Ensures high-fidelity sequence elongation in automated SPPS, where excess reagents are routinely required to overcome steric hindrance or aggregation.

Cost-to-Performance Optimization for Standard Couplings

While the 7-aza derivative HOAt provides enhanced reactivity and lower racemization for highly sterically hindered junctions due to its neighboring group effect, HOBt remains the standard for the vast majority of peptide couplings. In comparative studies of standard (non-hindered) segment condensations, HOBt achieves coupling yields exceeding 94%, comparable to HOAt, while maintaining highly acceptable racemization levels[1]. Because HOBt is significantly less expensive to procure at scale than HOAt or advanced oxime additives, it delivers a vastly superior cost-to-performance ratio for routine industrial peptide manufacturing where extreme electrophilicity is not strictly required [2].

Evidence DimensionCost-Efficiency vs. Coupling Yield
Target Compound Data>94% yield for standard couplings at baseline procurement cost
Comparator Or BaselineMarginally higher yield/lower racemization but at a multiple of the cost per mole (HOAt)
Quantified DifferenceEquivalent practical performance for standard residues at a fraction of the cost
ConditionsSolution-phase segment condensation of non-hindered amino acids

Allows procurement teams to drastically reduce the cost of goods manufactured (COGM) for standard peptide APIs without sacrificing required coupling efficiency.

Suppression of Asparagine and Glutamine Dehydration

The activation of unprotected side-chain amides in Asparagine (Asn) and Glutamine (Gln) by standalone carbodiimides frequently leads to dehydration, forming undesired nitrile byproducts (-18 Da). The addition of HOBt to the coupling mixture accelerates the formation of the active ester, kinetically outcompeting the dehydration pathway [1]. By rapidly converting the O-acylisourea into the OBt ester, HOBt preserves the integrity of the primary amide side chains, reducing the need for expensive, bulky side-chain protecting groups (such as Trityl) in certain synthetic strategies.

Evidence DimensionAsn/Gln Side-Chain Dehydration
Target Compound DataMinimal nitrile formation (DIC + HOBt)
Comparator Or BaselineHigh levels of nitrile byproduct formation (DIC alone)
Quantified DifferenceSignificant preservation of side-chain primary amides
ConditionsActivation of Asn/Gln residues without side-chain protection

Reduces the generation of closely related, difficult-to-separate impurities, streamlining the purification of Asn/Gln-containing peptides.

Large-Scale Liquid-Phase Peptide Synthesis (LPPS)

Due to its low cost and the ease of removing its byproducts via mild aqueous washes, HOBt is highly preferred in combination with EDC for industrial-scale LPPS. It efficiently suppresses N-acylurea formation, ensuring high yields of the target API while keeping the cost of goods manufactured (COGM) strictly controlled[1].

Automated Fmoc-SPPS of Standard Sequences

For the synthesis of peptides lacking severe steric hindrance, the DIC/HOBt system provides an optimal balance of reactivity and safety. It allows for the use of excess reagents to drive reactions to completion without the risk of N-terminal guanidinylation associated with uronium reagents like HBTU[2].

Synthesis of Peptides Containing Sensitive Residues (Asn/Gln)

HOBt is utilized to prevent the carbodiimide-induced dehydration of Asparagine and Glutamine side chains into nitriles. By rapidly forming the OBt ester, HOBt outcompetes the dehydration pathway, preserving sequence integrity and reducing the burden on downstream HPLC purification [3].

XLogP3

1.2

LogP

0.69 (LogP)

Melting Point

157.5 °C

UNII

A2T929DMG4

Related CAS

40150-21-8 (hydrochloride salt)
63307-62-0 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 8 notifications to the ECHA C&L Inventory.;
H203 (97.4%): Explosive;
fire, blast or projection hazard [Danger Explosives];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive

Other CAS

2592-95-2

Wikipedia

1-hydroxybenzotriazole

Use Classification

Corrosion inhibitors -> Transformation products

General Manufacturing Information

1H-Benzotriazole, 1-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Benzina O, Daassi D, Zouari-Mechichi H, Frikha F, Woodward S, Belbahri L,
Rodriguez-Couto S, Mechichi T. Decolorization and detoxification of two textile
industry effluents by the laccase/1-hydroxybenzotriazole system. Environ Sci
Pollut Res Int. 2013 Aug;20(8):5177-87. doi: 10.1007/s11356-013-1491-6. Epub 2013
Jan 30. PubMed PMID: 23361176.


2: Mali SM, Ganesh Kumar M, Katariya MM, Gopi HN. HBTU mediated
1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical
analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid
peptides. Org Biomol Chem. 2014 Nov 14;12(42):8462-72. doi: 10.1039/c4ob01548g.
PubMed PMID: 25228027.


3: Suda T, Hata T, Kawai S, Okamura H, Nishida T. Treatment of tetracycline
antibiotics by laccase in the presence of 1-hydroxybenzotriazole. Bioresour
Technol. 2012 Jan;103(1):498-501. doi: 10.1016/j.biortech.2011.10.041. Epub 2011
Oct 20. PubMed PMID: 22071243.


4: Xu J, Yuan S, Miao M, Chen Z. 1-Hydroxybenzotriazole-Assisted, N-Heterocyclic
Carbene Catalyzed β-Functionalization of Saturated Carboxylic Esters: Access to
Spirooxindole Lactones. J Org Chem. 2016 Nov 18;81(22):11454-11460. Epub 2016 Oct
13. PubMed PMID: 27709941.


5: Sasmal A, Shit S, Rizzoli C, Wang H, Desplanches C, Mitra S. Framework solids
based on copper(II) halides (Cl/Br) and methylene-bridged
bis(1-hydroxybenzotriazole): synthesis, crystal structures, magneto-structural
correlation, and density functional theory (DFT) studies. Inorg Chem. 2012 Oct
1;51(19):10148-57. Epub 2012 Sep 13. PubMed PMID: 22974283.

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